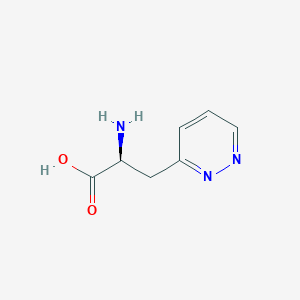

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-pyridazin-3-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)/t6-/m0/s1 |

InChI Key |

BGMINVIHGGTWEC-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=NN=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=NN=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves the incorporation of the pyridazine ring into the amino acid structure. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Peptide Bond Formation

The amino group participates in nucleophilic acyl substitution to form amides or peptides. This is critical for synthesizing bioactive derivatives or conjugates.

Reaction Example :

-

Activating Agents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).

-

Stereochemistry : The (S)-configuration is retained due to chiral intermediates or catalysts during synthesis.

Esterification and Carboxylic Acid Derivatives

The carboxylic acid undergoes condensation reactions to form esters, anhydrides, or acyl chlorides.

Metal Coordination and Complexation

The amino and carboxylate groups act as bidentate ligands, forming stable complexes with transition metals.

| Metal Ion | Complex Structure | Application/Properties | Source |

|---|---|---|---|

| Ag | [Ag(L)] | Antimicrobial studies | |

| Zn | [Zn(L)(HO)] | Fluorescence probes in sol-gels | |

| Cu | [Cu(L)(HO)] | Catalytic oxidation reactions |

Key Insight : Complexes exhibit enhanced stability at physiological pH due to zwitterionic form (pKa values: α-COOH ≈ 2.1, α-NH ≈ 9.4) .

Zwitterion-Dependent Reactivity

The compound exists as a zwitterion at neutral pH, influencing solubility and reactivity:

| pH Range | Dominant Form | Solubility (mg/mL) | Reactivity |

|---|---|---|---|

| 2–3 | Cationic (NH) | 15.1 | Nucleophilic amino group |

| 7–8 | Zwitterion | 9.06 | Balanced reactivity for condensation |

| 10–11 | Anionic (COO) | 22.3 | Electrophilic carboxylate |

Data adapted from solubility studies of analogous compounds .

Functionalization of the Pyridazine Ring

The pyridazine moiety undergoes electrophilic substitution, though limited by electron-deficient nature.

Observed Reactions :

-

Nitration : Requires strong nitrating agents (HNO/HSO) at elevated temperatures.

-

Halogenation : Selective bromination at C4 position using NBS (N-bromosuccinimide).

Reduction and Oxidation

-

Amino Group Oxidation : Forms nitro derivatives using KMnO under acidic conditions.

-

Carboxylic Acid Reduction : LiAlH reduces –COOH to –CHOH, yielding alcohols.

Scientific Research Applications

Biological Research Applications

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid has been investigated for its potential roles in various biological systems:

1.1 NMDA Receptor Modulation

Research indicates that compounds with similar structures can act as agonists at N-Methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. The pyridazine moiety in this compound may influence receptor activity and could lead to the development of new therapeutics for neurological disorders .

1.2 Anticancer Activity

Studies have shown that pyridazine derivatives exhibit anticancer properties by intercalating with DNA and inhibiting topoisomerases, which are essential for DNA replication. This mechanism positions this compound as a candidate for cancer therapy .

1.3 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens in vitro, suggesting potential applications in treating infectious diseases .

Medicinal Chemistry Applications

2.1 Drug Development

The unique structure of this compound makes it a valuable building block in medicinal chemistry. It can serve as a precursor for synthesizing more complex molecules with potential therapeutic effects .

2.2 Enzyme Interaction Studies

This compound can modulate enzyme activities, influencing metabolic pathways critical for disease progression. Its interactions with specific enzymes could provide insights into new treatment strategies for metabolic disorders .

Case Studies

Case Study 1: NMDA Receptor Agonists

A recent study explored various derivatives of amino acids similar to this compound to identify their agonistic activity at NMDA receptors. The findings indicated significant variations in potency among different receptor subtypes, highlighting the potential of these compounds in neurological research .

Case Study 2: Anticancer Research

In vitro studies on pyridazine derivatives revealed their ability to inhibit cancer cell growth through DNA intercalation mechanisms. This suggests that this compound may have similar properties, warranting further investigation into its anticancer potential .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid with analogs differing in aromatic substituents or heterocyclic systems:

Key Observations :

- Heterocycle Electronic Properties : The pyridazine ring in the target compound is electron-deficient due to two adjacent nitrogen atoms, enhancing its hydrogen-bonding capacity compared to pyridine (one nitrogen) or indazole (benzofused system) .

Enzyme and Receptor Targeting

- Pyridazine Derivative: Used in protease inhibitor design. For example, derivatives of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid (a related β-substituted alanine) showed reduced SARS-CoV-2 main protease activity upon Na-methylation, highlighting the sensitivity of pyridazine analogs to structural modifications .

- Pyridine Analogs: (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid derivatives, such as [³H]-NF608, act as selective GluK1 radioligands, demonstrating the importance of nitrogen positioning in receptor binding .

- Nitro-Substituted Phenylalanine Analogs: Compounds like (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 19883-74-0) are intermediates in antitubercular agents, where the nitro group enhances metabolic stability .

Antiviral and Antimicrobial Activity

- Pyrrolopyridine Derivatives: (2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid derivatives exhibited antimycobacterial activity, with MIC values <10 μM against Mycobacterium tuberculosis .

- Indazole Derivatives: (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid analogs inhibit kinesin spindle proteins, showing promise in anticancer therapies .

Biological Activity

(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid, a compound featuring a pyridazine ring, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

This structure includes an amino acid backbone with a pyridazine moiety, which is crucial for its biological activity.

1. Antiplatelet and Anti-inflammatory Effects

Research indicates that pyridazine derivatives, including this compound, exhibit significant antiplatelet activity by inhibiting cyclooxygenase (COX) enzymes and phosphodiesterase (PDE) pathways. These compounds have been shown to selectively inhibit cAMP phosphodiesterase, leading to increased levels of cyclic AMP (cAMP), which plays a vital role in platelet aggregation and inflammation modulation .

Table 1: Summary of Biological Activities

2. Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, docking studies suggest that this compound can effectively bind to targets involved in cell proliferation, indicating potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Pharmacodynamics

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as an inhibitor of aldose reductase, which is implicated in diabetic complications. Molecular docking studies indicate that specific amino acids within the enzyme's active site are critical for binding interactions .

Case Studies

- Study on Antiplatelet Activity : A study demonstrated that derivatives of pyridazine significantly inhibited TXA2 synthase, contributing to their antiplatelet effects. The results indicated a dose-dependent response in platelet aggregation assays, suggesting therapeutic potential in managing cardiovascular diseases .

- Cancer Cell Proliferation : In vitro studies evaluated the effects of this compound on human tumor cell lines. The findings revealed that the compound inhibited cell growth through apoptosis induction pathways .

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including condensation, reduction, and acid hydrolysis. For example:

- Step 1 : Condensation of pyridazine derivatives with α-keto acids using ethanol under reflux (80–88% yield) .

- Step 2 : Reduction with NaBHCN in methanol at 0°C to room temperature (85–90% yield) .

- Step 3 : Acid hydrolysis (conc. HCl, reflux, 8 hours) to yield the final amino acid (70–75% yield) .

Key factors affecting yield include solvent choice, temperature control, and stoichiometric ratios of intermediates. Purity is validated via HPLC and NMR spectroscopy.

Q. How can researchers characterize the stereochemical purity of this compound?

- Chiral HPLC : Utilized to separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).

- X-ray crystallography : Confirms absolute configuration by analyzing crystal lattice parameters .

- Optical rotation : Measures specific rotation ([α]) to verify enantiomeric excess (e.g., >95% for (S)-isomer) .

Q. What are the key stability considerations for this compound under various storage and experimental conditions?

- pH sensitivity : The pyridazine ring is prone to hydrolysis under strongly acidic/basic conditions. Stability is optimal at pH 6–7 .

- Temperature : Store at –20°C in desiccated form to prevent decomposition .

- Light exposure : Protect from UV light to avoid photodegradation of the aromatic heterocycle .

Q. What biological targets or pathways are associated with pyridazine-containing amino acids like this compound?

- Neurotransmitter receptors : Structural analogs (e.g., AMPA receptor ligands) suggest potential modulation of glutamate signaling .

- Enzyme inhibition : Pyridazine moieties may interact with active sites of enzymes like decarboxylases or transaminases .

- Protein-ligand binding : Used in studies probing interactions with SH2 domains or kinase targets .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric excess and scalability?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during condensation .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .

- Flow chemistry : Enhances scalability by automating reagent mixing and temperature control, reducing batch variability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH, ionic strength) .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Computational docking : Compare binding modes across different protein conformations to explain divergent IC values .

Q. How does the pyridazine ring’s electronic configuration influence the compound’s reactivity in substitution reactions?

- Electrophilic substitution : The electron-deficient pyridazine ring directs nucleophiles (e.g., amines, thiols) to the α-positions relative to nitrogen atoms .

- Fluorine substitution : Introducing electron-withdrawing groups (e.g., F) at specific positions increases stability but reduces nucleophilic reactivity .

- Kinetic studies : Monitor reaction rates via F NMR to quantify substituent effects on regioselectivity .

Q. What bioisosteric replacements for the pyridazine moiety have been explored to enhance binding affinity or metabolic stability?

- Isoxazole rings : Replace pyridazine with 5-methyl-3-hydroxyisoxazole to improve metabolic stability while retaining receptor affinity .

- Indole derivatives : Substitution with fluorinated indole (e.g., 6-fluoroindole) enhances blood-brain barrier penetration in neuroactive analogs .

- Pyrazole analogs : Bioisosteres like 1-phenylpyrazole maintain hydrogen-bonding capacity but reduce off-target interactions .

Q. How do researchers model enzyme interactions involving this compound using computational methods?

- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility over 100-ns trajectories to identify key residues (e.g., Asp189 in trypsin-like proteases) .

- QM/MM calculations : Quantify charge transfer between the pyridazine ring and catalytic residues (e.g., histidine in kinases) .

- Free-energy perturbation (FEP) : Predict ΔG changes for site-directed mutagenesis studies to validate computational models .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

- Rodent models : Assess oral bioavailability and brain penetration in Sprague-Dawley rats, with plasma sampling via LC-MS/MS .

- Zebrafish embryos : Screen for developmental toxicity using high-content imaging (e.g., heart rate, motility) .

- CYP450 inhibition assays : Use human liver microsomes to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.